cis-3-Hexen-1-ol-D2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

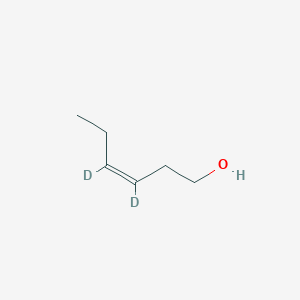

cis-3-Hexen-1-ol-D2: is an organic compound characterized by the presence of deuterium atoms at the 3rd and 4th positions of the hex-3-en-1-ol molecule. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is of interest in various fields of scientific research due to its unique isotopic labeling, which can be used to study reaction mechanisms, metabolic pathways, and more.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Hexen-1-ol-D2 typically involves the selective deuteration of hex-3-en-1-ol. One common method is the catalytic hydrogenation of hex-3-en-1-ol in the presence of deuterium gas (D2) and a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic deuteration processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to achieve efficient deuterium incorporation.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: cis-3-Hexen-1-ol-D2 can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to form deuterated alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various deuterated derivatives. Common reagents include halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

Substitution: SOCl2 or PBr3 in anhydrous conditions.

Major Products:

Oxidation: Deuterated aldehydes or carboxylic acids.

Reduction: Deuterated alkanes.

Substitution: Deuterated halides or other derivatives.

Scientific Research Applications

Chemistry:

Isotopic Labeling: cis-3-Hexen-1-ol-D2 is used as an isotopic label in studying reaction mechanisms and kinetics. The presence of deuterium allows for the tracking of molecular transformations using techniques such as NMR spectroscopy.

Biology:

Metabolic Studies: The compound is used in metabolic studies to trace the incorporation and transformation of deuterium-labeled molecules in biological systems. This helps in understanding metabolic pathways and enzyme mechanisms.

Medicine:

Drug Development: Deuterium-labeled compounds are used in drug development to study the pharmacokinetics and metabolism of new drugs. This compound can be used as a model compound in such studies.

Industry:

Material Science: The compound is used in the development of deuterated materials with unique properties, such as enhanced stability and altered physical characteristics.

Mechanism of Action

The mechanism by which cis-3-Hexen-1-ol-D2 exerts its effects is primarily through its isotopic labeling. Deuterium atoms have a greater mass than hydrogen atoms, leading to differences in bond strength and reaction kinetics. This can affect the rate of chemical reactions and the stability of intermediates. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied.

Comparison with Similar Compounds

cis-3-Hexen-1-ol-D2: Unique due to the specific placement of deuterium atoms.

Hex-3-en-1-ol: The non-deuterated analog, used as a reference compound in studies.

(E)-3,4-Dideuteriohex-3-en-1-ol: The geometric isomer with deuterium atoms in the trans configuration.

Uniqueness: The uniqueness of this compound lies in its specific isotopic labeling, which provides distinct advantages in studying reaction mechanisms and metabolic pathways. The placement of deuterium atoms can significantly influence the physical and chemical properties of the compound, making it a valuable tool in various scientific research applications.

Biological Activity

Cis-3-Hexen-1-ol-D2 (CAS 164668-81-9) is a deuterated form of cis-3-hexen-1-ol, a six-carbon unsaturated alcohol known for its role in plant signaling and aroma. This compound has garnered attention in various fields, including food science, agriculture, and toxicology, due to its biological activities and potential applications.

This compound is characterized by its molecular formula C6H12O and a molecular weight of approximately 102.17 g/mol. Its structure includes a hydroxyl group (-OH) attached to the third carbon of a hexene chain, contributing to its reactivity and biological properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Properties

Research indicates that cis-3-hexen-1-ol exhibits antimicrobial activity against various pathogens. In studies involving post-harvest treatments, it has been shown to inhibit the growth of fungi such as Botrytis cinerea, which causes gray mold in strawberries. At concentrations as low as 0.1 µmol, cis-3-hexen-1-ol significantly increased the survival rates of treated strawberries compared to controls .

2. Genotoxicity and Toxicological Assessments

Toxicological evaluations have revealed that cis-3-hexen-1-ol does not exhibit mutagenic or clastogenic effects. In Ames tests conducted with various strains of Salmonella typhimurium and Escherichia coli, no significant increases in revertant colonies were observed, indicating a lack of genotoxic potential . Furthermore, repeated dose toxicity studies in rats showed no significant adverse effects at tested concentrations, with a No Observed Effect Level (NOEL) established at 125 mg/kg/day .

3. Plant Defense Mechanisms

Cis-3-Hexen-1-ol plays a crucial role in plant defense signaling. It is released by plants upon herbivory or pathogen attack and serves as a volatile signal that can induce protective responses in neighboring plants. For instance, Arabidopsis thaliana exposed to this compound exhibited enhanced tolerance against pests and pathogens due to the activation of defense-related genes .

Case Study 1: Antifungal Effects on Strawberries

A study investigated the efficacy of cis-3-hexen-1-ol as a post-harvest treatment for strawberries infected with B. cinerea. The results demonstrated that strawberries treated with 0.1 µmol of cis-3-hexen-1-ol had a survival rate of approximately 60% after two days, compared to only 10% survival in untreated controls. This suggests that low concentrations can effectively enhance resistance to fungal infections .

Case Study 2: Toxicological Assessment

In a comprehensive toxicological assessment involving repeated oral administration to rats, cis-3-hexen-1-ol was evaluated for potential health risks. The study found no significant changes in hematological parameters or organ weights at doses up to 5000 ppm over 98 days, reinforcing its safety profile for use in food products .

Data Tables

| Study | Parameter | Findings |

|---|---|---|

| Antifungal Efficacy | Concentration (µmol) | Survival Rate (%) |

| Strawberries | 0.1 | 60 |

| Strawberries | Control | 10 |

| Toxicity Study | NOEL (mg/kg/day) | 125 |

| Toxicological Assessment | Observation | Outcome |

|---|---|---|

| Hemoglobin Concentration (females) | Week 6 vs Week 14 | Decrease noted but not significant |

| Organ Weights | High Dose Group | No significant changes |

Properties

IUPAC Name |

(Z)-3,4-dideuteriohex-3-en-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-2-3-4-5-6-7/h3-4,7H,2,5-6H2,1H3/b4-3-/i3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFLHIIWVXFIJGU-KKLCAENNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(\[2H])/CCO)/CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.